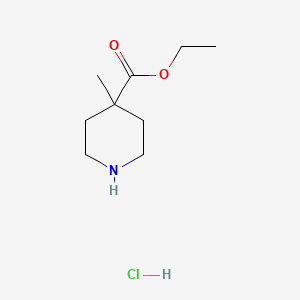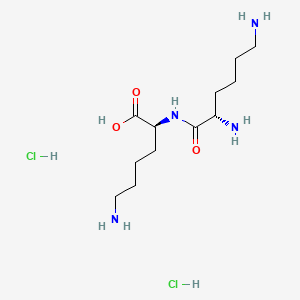
4-Aminopiperidin-2-on
Übersicht
Beschreibung
4-Aminopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is also known as 4-Aminopiperidin-2-one 2,2,2-trifluoroacetate . It is used in various scientific and industrial research .
Synthesis Analysis
The synthesis of 4-Aminopiperidin-2-one derivatives has been achieved starting from aspartic acid. The process involves the regioselective functionalization of the 1,4-bis-electrophile and a diastereoselective introduction of various side chain equivalents into the lactam alpha-position .
Molecular Structure Analysis
The molecular structure of 4-Aminopiperidin-2-one includes a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
Piperidines, including 4-Aminopiperidin-2-one, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Physical and Chemical Properties Analysis
4-Aminopiperidin-2-one is a solid at room temperature . It has a molecular weight of 114.146 Da and 150.607 Da for its hydrochloride form .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidin-haltige Verbindungen, einschließlich “4-Aminopiperidin-2-on”, gehören zu den wichtigsten synthetischen medizinischen Bausteinen für die Arzneimittelentwicklung . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie .
Synthese von Piperidinderivaten
“this compound” könnte möglicherweise bei der Synthese verschiedener Piperidinderivate eingesetzt werden, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische Bewertung von potenziellen Medikamenten
Piperidinderivate, einschließlich “this compound”, werden häufig bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten eingesetzt .
4. Entwicklung selektiverer und potenter Pharmazeutika Aminosäurebasierte Moleküle, zu denen “this compound” gezählt werden könnte, sind zum erfolgreichsten Strukturmotiv in der modernen Arzneimittelentwicklung geworden .
Synthese von substituierten Piperidinen
“this compound” könnte möglicherweise bei der Entwicklung schneller und kostengünstiger Methoden zur Synthese von substituierten Piperidinen eingesetzt werden .
Forschung und synthetische Methoden
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including 4-Aminopiperidin-2-one, continue to be of interest in the field of medicinal chemistry due to their significant role in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives, which include 4-aminopiperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence various intra- and intermolecular reactions .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-Aminopiperidin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZBOFGNZPNOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601638 | |
| Record name | 4-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5513-66-6 | |
| Record name | 4-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Aminopiperidin-2-one synthesized?
A1: Several synthetic routes have been explored, with a prominent one utilizing enantiopure 4-formylazetidin-2-ones as starting materials [, ]. This approach involves ring expansion of the azetidinone via methanolysis, followed by reductive cyclization of a C-4 nitroethyl side chain bearing an ester group. This method has been reported to yield 4-Aminopiperidin-2-ones in overall yields ranging from 28-39% []. Alternative methods utilize aspartic acid as a starting material to access these valuable compounds [].
Q2: Why is 4-Aminopiperidin-2-one considered important in peptidomimetic design?
A2: 4-Aminopiperidin-2-one acts as a "Homo-Freidinger lactam," particularly of type II []. This means it can mimic the structural features of β-turns found in peptides. The lactam ring's rigidity helps constrain the molecule's conformation, potentially enhancing binding affinity and selectivity for biological targets.
Q3: Is there evidence of 4-Aminopiperidin-2-one actually adopting specific conformations?
A3: Yes, studies employing IR and NMR spectroscopy have demonstrated that a model peptidomimetic incorporating 4-Aminopiperidin-2-one predominantly adopts a reverse-turn structure in solution []. This conformation is stabilized by intramolecular hydrogen bonding within an 11-membered ring formed by the lactam carbonyl and an amide proton.
Q4: Has 4-Aminopiperidin-2-one been incorporated into bioactive molecules?
A4: Absolutely. Researchers have synthesized analogs of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG) using 4-Aminopiperidin-2-one as a scaffold []. Notably, some of these analogs exhibited enhanced agonist binding to dopamine D2 receptors compared to PLG itself, highlighting the potential of this scaffold in medicinal chemistry [].
Q5: Are there other heterocyclic systems related to 4-Aminopiperidin-2-one used in peptidomimetics?
A5: Yes, 6-amino-1,3-oxazepin-4-one, a seven-membered ring analog, has been synthesized from asparagine as a conformationally restricted β-amino acid analog []. This structure represents an exciting avenue for developing novel peptidomimetics with potentially improved pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)












